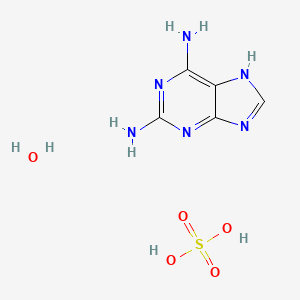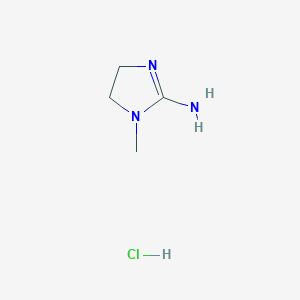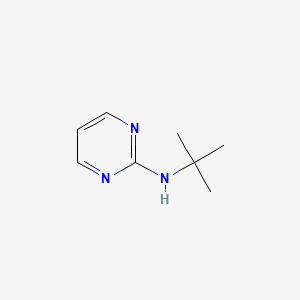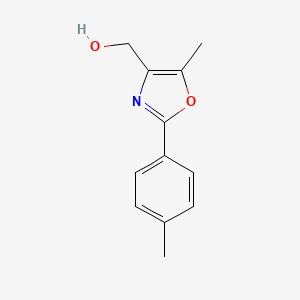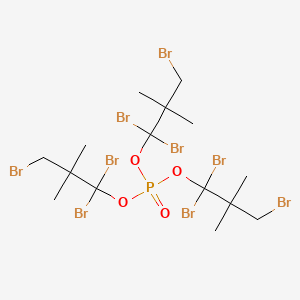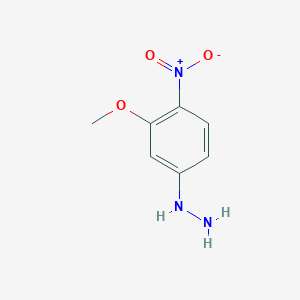
(3-Methoxy-4-nitrophenyl)hydrazine
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
- (3-Methoxy-4-nitrophenyl)hydrazine derivatives are used in the synthesis of coordination compounds with metals like Cobalt(II), Nickel(II), and Copper(II). These compounds have shown potential antimicrobial and antifungal activities against strains such as Staphylococcus aureus, Escherichia coli, and yeast-like fungi standard strains (Gulea et al., 2019).
Antimicrobial and Antifungal Activities
- Hydrazine derivatives containing (3-Methoxy-4-nitrophenyl)hydrazine structure have been studied for their antimicrobial activities. A series of compounds with this structure showed moderate to excellent anti-bacterial and anti-fungal activities, indicating their potential use in medical and environmental applications (Bharti et al., 2010).
Chemical Synthesis and Material Science
- In the field of material science and chemical synthesis, (3-Methoxy-4-nitrophenyl)hydrazine derivatives are used in the preparation of various complex molecules and materials. For example, these compounds are involved in the improved synthesis of 6-methoxy-2(3H)-benzoxazolone, which has various applications in chemical industries (Ju Xiu-lian, 2011).
Biological Activities and Drug Discovery
- The derivatives of (3-Methoxy-4-nitrophenyl)hydrazine are utilized in the synthesis of heterocyclic compounds that exhibit biological activities. For instance, compounds synthesized using these derivatives have been tested for their anti-Alzheimer and anti-COX2 properties, showing promising results (Attaby et al., 2009).
Sensor Development and Environmental Monitoring
- In environmental monitoring and sensor development, (3-Methoxy-4-nitrophenyl)hydrazine derivatives are used for the detection of hazardous substances. A novel flavonoid-based sensor using these derivatives has been developed for the monitoring of hydrazine, showing a linear response and the potential for real-time tracking in various environments, including stem cells and zebrafish (Bin Liu et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(3-methoxy-4-nitrophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-13-7-4-5(9-8)2-3-6(7)10(11)12/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZJMSVFHJMNSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619414 | |
| Record name | (3-Methoxy-4-nitrophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-4-nitrophenyl)hydrazine | |
CAS RN |
648917-64-0 | |
| Record name | (3-Methoxy-4-nitrophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methoxy-4-nitrophenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B1370241.png)
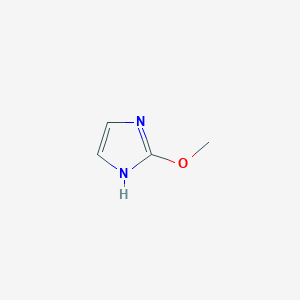
![7-Oxo-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1370249.png)
![Methyl 10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1370253.png)
![1,1,1-Trifluoro-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B1370255.png)
![1-{[(2-Hydroxyethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1370256.png)
![1-({[(Pyridin-3-yl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1370257.png)
